molecular formula C9H15N3O2 B2985701 (3R,4R)-4-(1-Ethylpyrazol-4-yl)oxypyrrolidin-3-ol CAS No. 1932310-62-7

(3R,4R)-4-(1-Ethylpyrazol-4-yl)oxypyrrolidin-3-ol

Cat. No. B2985701
CAS RN: 1932310-62-7
M. Wt: 197.238
InChI Key: NDROWMWCGFWYIY-RKDXNWHRSA-N
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Description

(3R,4R)-4-(1-Ethylpyrazol-4-yl)oxypyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is commonly referred to as EPYO and is a pyrrolidine derivative. EPYO has been studied for its potential use in the treatment of various medical conditions, including cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Scientific Research Applications

1. Role in Ethylene Glycol and Methanol Poisoning Treatment

4-Methylpyrazole is a potent inhibitor of alcohol dehydrogenase (ADH), the enzyme responsible for the metabolism of ethylene glycol and methanol to toxic byproducts. It has been used in cases of ethylene glycol or methanol intoxication, demonstrating its potential to decrease the metabolic consequences of poisoning. This application suggests that pyrazole derivatives, by inhibiting ADH, could be valuable in clinical toxicology for managing certain types of poisoning, offering an alternative to traditional treatments like ethanol therapy (Baud et al., 1986).

2. Antidote Efficiency in Poisoning Cases

The effectiveness of 4-Methylpyrazole as an antidote has been documented in both adult and pediatric cases of ethylene glycol poisoning. Its ability to prevent the formation of toxic metabolites and to correct metabolic acidosis without the need for hemodialysis underscores its potential in toxicology. This indicates that pyrazole derivatives can play a significant role in enhancing the treatment options for poisoning, underscoring the importance of their pharmacokinetic properties in therapeutic applications (Harry et al., 1998).

3. Pharmacokinetics and Safety Profile

The pharmacokinetics and safety profile of 4-Methylpyrazole have been studied in healthy human subjects, providing valuable information on its metabolism and potential side effects. Such studies are crucial for understanding the bioavailability, distribution, metabolism, and excretion (ADME) of pyrazole derivatives. These insights can inform their broader applications in medical research and clinical practice, highlighting the importance of thorough pharmacokinetic evaluations for ensuring the safety and efficacy of new treatments (Jacobsen et al., 1988).

properties

IUPAC Name

(3R,4R)-4-(1-ethylpyrazol-4-yl)oxypyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-2-12-6-7(3-11-12)14-9-5-10-4-8(9)13/h3,6,8-10,13H,2,4-5H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDROWMWCGFWYIY-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OC2CNCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)O[C@@H]2CNC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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